molecular formula C23H21N5O2 B2675844 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795484-75-1

1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2675844
CAS RN: 1795484-75-1
M. Wt: 399.454
InChI Key: FPXBRMFJJHNJRF-UHFFFAOYSA-N
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Description

1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has gained attention in the scientific community due to its potential applications in medicinal chemistry.

Scientific Research Applications

Synthesis and Antimicrobial Activity

One of the primary applications of compounds similar to 1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is in the synthesis of antimicrobial agents. Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives with significant antimicrobial properties, highlighting the potential of such compounds in fighting bacterial and fungal infections (Patel, Agravat, & Shaikh, 2011).

Anti-Inflammatory and Analgesic Agents

Compounds with a similar structure have been synthesized as potential anti-inflammatory and analgesic agents. Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl and other derivatives, which exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antituberculosis Activity

Jeankumar et al. (2013) investigated the synthesis of thiazole-aminopiperidine hybrid analogues, demonstrating their effectiveness as inhibitors of Mycobacterium tuberculosis, highlighting a potential application in tuberculosis treatment (Jeankumar et al., 2013).

Antiepileptic Drug Synthesis

The synthesis of antiepileptic drugs is another application. Bonacorso et al. (2015) detailed a new synthesis method for rufinamide, an antiepileptic drug, and its analogues. This showcases the role of such compounds in the development of neurological disorder treatments (Bonacorso et al., 2015).

properties

IUPAC Name

1-benzyl-N-[(2-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-30-20-10-6-5-9-19(20)15-25-23(29)21-22(18-11-13-24-14-12-18)28(27-26-21)16-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXBRMFJJHNJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(2-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

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